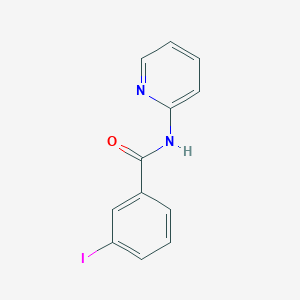

3-iodo-N-(pyridin-2-yl)benzamide

Description

The compound 3-iodo-N-(pyridin-2-yl)benzamide integrates three key structural features: a benzamide (B126) core, a pyridine (B92270) ring, and an iodine substituent. This combination makes it a compelling subject for research, offering potential insights into drug design, synthetic methodology, and the study of molecular interactions.

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved pharmaceuticals. Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets. evitachem.comresearchgate.net Benzamide derivatives are known to exhibit a diverse range of biological activities, including acting as antagonists for dopamine D2 receptors, which is relevant in the treatment of neurological and psychiatric disorders. evitachem.com

Similarly, the pyridine ring is a privileged scaffold in drug discovery. nih.govnih.govmdpi.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and enhances the pharmacokinetic properties of drug candidates. nih.gov This heterocycle is found in numerous FDA-approved drugs with applications ranging from anticancer to antiviral treatments. nih.govnih.gov The pyridine moiety's polarity and reactivity, when compared to a simple benzene (B151609) ring, offer advantages in modulating binding affinity and specificity to target receptors. nih.gov

The combination of benzamide and pyridine moieties has been explored in the development of various therapeutic agents, including those with potential pesticidal and fungicidal activities. nih.govnih.govresearchgate.net

The introduction of halogens, such as iodine, into organic molecules is a well-established strategy in medicinal chemistry and materials science. Halogenation can significantly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Halopyridines, in particular, are valuable building blocks in organic synthesis, often serving as precursors for more complex molecules through cross-coupling reactions. researchgate.netresearchgate.net

Research into halogenated benzamide derivatives has also been fruitful. For instance, certain iodinated benzamides have been investigated for their potential in melanoma imaging and therapy due to their affinity for melanin (B1238610). evitachem.com The strategic placement of a halogen atom can lead to enhanced biological activity, as seen in various anti-tubercular and antibacterial agents. rsc.orgnih.gov

The specific structure of this compound makes it an intriguing candidate for academic and industrial research for several reasons:

Synthetic Utility: The iodine atom at the 3-position of the benzamide ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile generation of diverse molecular libraries for screening purposes.

Probing Molecular Interactions: The combination of hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl and the pyridine nitrogen) allows for the study of specific binding interactions with biological macromolecules. The iodine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Potential Biological Activity: Given the established pharmacological importance of both benzamide and pyridine scaffolds, this compound represents a promising starting point for the discovery of new bioactive compounds. Its structural motifs are present in molecules targeting a range of diseases.

Below is a table summarizing the key properties of this compound, based on computational predictions and comparison with similar known compounds.

| Property | Value |

| Molecular Formula | C12H9IN2O |

| Molecular Weight | 324.12 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

This data is computationally generated and serves as an estimation.

The synthesis of N-(pyridin-2-yl)benzamide derivatives can be achieved through various methods, including the coupling of a substituted benzoic acid with 2-aminopyridine (B139424). researchgate.netresearchgate.netmdpi.com For this compound, a plausible synthetic route would involve the amidation reaction between 3-iodobenzoyl chloride and 2-aminopyridine.

Further research into this and similar compounds could involve extensive biological screening to identify potential therapeutic applications, detailed structural studies to understand its conformational preferences and intermolecular interactions, and the exploration of its utility as a building block in the synthesis of more complex molecules. The insights gained from studying this compound could contribute significantly to the broader fields of medicinal chemistry and organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-5-3-4-9(8-10)12(16)15-11-6-1-2-7-14-11/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSHUIIRNATAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Studies of 3 Iodo N Pyridin 2 Yl Benzamide

X-ray Crystallographic Analysis of 3-Iodo-N-(pyridin-2-yl)benzamide and Its Derivatives

No crystallographic data, including details on the solid-state conformation, crystal packing, intermolecular interactions, or hydrogen bonding networks for this compound, was found in the public domain.

Solid-State Conformation and Crystal Packing

Information not available.

Intermolecular Interactions and Hydrogen Bonding Networks

Information not available.

Vibrational Spectroscopy Applications

Specific Fourier Transform Infrared (FTIR) and Raman spectroscopy data for this compound, which would allow for the identification of its functional groups and aid in its structural elucidation, has not been reported in the available literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Information not available.

Raman Spectroscopy for Structural Elucidation

Information not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed ¹H and ¹³C NMR spectroscopic data for this compound, essential for confirming its molecular structure, could not be retrieved from the searched scientific databases.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The spectrum can be divided into two main regions: the aromatic region, containing signals from the protons on the pyridine (B92270) and benzene (B151609) rings, and a downfield singlet corresponding to the amide proton.

The pyridine ring protons are expected to appear as a set of coupled multiplets. The proton at the 6-position of the pyridine ring (adjacent to the nitrogen) would likely be the most deshielded due to the inductive effect of the nitrogen atom, appearing at a chemical shift of around 8.2-8.4 ppm. The protons at the 3-, 4-, and 5-positions would resonate at intermediate chemical shifts, typically between 7.0 and 7.8 ppm, with their exact positions and multiplicities determined by their coupling to adjacent protons.

The protons of the 3-iodobenzoyl group will also produce signals in the aromatic region. The iodine atom exerts a moderate electron-withdrawing inductive effect but also a significant anisotropic effect, which will influence the chemical shifts of the adjacent protons. The proton at the 2-position (ortho to the carbonyl group) is expected to be the most deshielded of the benzoyl protons due to the deshielding effect of the carbonyl group, likely appearing as a singlet or a narrow triplet around 8.1-8.3 ppm. The proton at the 6-position would also be deshielded, with a chemical shift in the range of 7.8-8.0 ppm. The proton at the 4-position would be influenced by the iodine atom and is expected to resonate around 7.6-7.8 ppm, while the proton at the 5-position, being meta to both the iodo and the amide groups, would likely be the most shielded of the benzoyl protons, appearing around 7.2-7.4 ppm.

The amide (N-H) proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 9.0 and 11.0 ppm. Its chemical shift and signal breadth can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | 9.0 - 11.0 | Broad Singlet |

| Pyridine H-6 | 8.2 - 8.4 | Doublet |

| Benzoyl H-2 | 8.1 - 8.3 | Singlet/Triplet |

| Benzoyl H-6 | 7.8 - 8.0 | Doublet |

| Pyridine H-4 | 7.6 - 7.8 | Triplet |

| Benzoyl H-4 | 7.6 - 7.8 | Triplet |

| Pyridine H-5 | 7.2 - 7.4 | Triplet |

| Benzoyl H-5 | 7.2 - 7.4 | Triplet |

| Pyridine H-3 | 7.0 - 7.2 | Doublet |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The spectrum is expected to show signals for all 12 unique carbon atoms.

The carbonyl carbon of the amide group is typically the most deshielded carbon atom in the molecule, and its signal is anticipated to appear in the range of 165-170 ppm.

The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon atom at the 2-position, bonded to the nitrogen and the amide group, is expected to be significantly deshielded, with a predicted chemical shift around 152-155 ppm. The carbon at the 6-position, also adjacent to the nitrogen, would appear at a lower field, likely in the range of 148-150 ppm. The remaining pyridine carbons (C-3, C-4, and C-5) would resonate at higher fields, typically between 115 and 140 ppm.

In the 3-iodobenzoyl moiety, the carbon atom bonded to the iodine (C-3) will have its chemical shift significantly influenced by the heavy atom effect of iodine, which can cause a substantial upfield shift. Its signal is expected to be found in the range of 90-95 ppm. The carbon atoms ortho and para to the iodine (C-2, C-4, and C-6) will be deshielded relative to benzene, while the carbon meta to the iodine (C-5) will be less affected. The carbon atom of the benzoyl group attached to the amide (C-1) is also expected to be deshielded and appear around 135-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Pyridine C-2 | 152 - 155 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 138 - 140 |

| Benzoyl C-1 | 135 - 140 |

| Pyridine C-5 | 118 - 122 |

| Pyridine C-3 | 113 - 117 |

| Benzoyl C-6 | 130 - 135 |

| Benzoyl C-5 | 128 - 132 |

| Benzoyl C-4 | 125 - 130 |

| Benzoyl C-2 | 120 - 125 |

| Benzoyl C-3 (C-I) | 90 - 95 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Computational Chemistry and Molecular Modeling Investigations of 3 Iodo N Pyridin 2 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. niscair.res.in A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. niscair.res.inresearchgate.net This level of theory is effective for optimizing the molecular geometry to find its most stable, lowest-energy conformation.

For 3-iodo-N-(pyridin-2-yl)benzamide, a DFT calculation would begin by building the initial 3D structure and then performing a geometry optimization. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement. For instance, the planarity between the benzamide (B126) and pyridine (B92270) rings is determined by the dihedral angle around the C-N amide bond and the C-C bond connecting the two rings. Halogen substitution, such as the iodine atom in this molecule, can influence the electronic distribution and geometry. chemrxiv.org

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C-I | 2.10 | |

| C=O (Amide) | 1.25 | |

| C-N (Amide) | 1.38 | |

| N-H (Amide) | 1.02 | |

| C-C (Inter-ring) | 1.49 | |

| **Bond Angles (°) ** | ||

| O=C-N | 122.5 | |

| C-N-H | 120.0 | |

| C-C-I | 119.8 | |

| Dihedral Angles (°) | ||

| Benzamide-Pyridine | 25.0 |

Note: This data is illustrative and represents typical values obtained from DFT calculations on similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. niscair.res.inresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide the energies of these orbitals. For this compound, the analysis would involve visualizing the electron density distribution of the HOMO and LUMO. The HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the iodobenzamide ring, while the LUMO may be distributed across the electron-deficient pyridine ring.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: This data is illustrative. A smaller energy gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are favorable for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine ring, making them primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. The iodine atom, due to its size and polarizability, can also participate in specific interactions known as halogen bonds. chemrxiv.org

Conformational Analysis and Energy Minimization

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. scispace.com For this compound, the key rotatable bonds are the C-C bond linking the phenyl and carbonyl groups, the amide C-N bond, and the C-C bond connecting the benzamide moiety to the pyridine ring.

Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds incrementally and calculating the energy of each resulting conformation. scispace.com This process identifies low-energy, stable structures. The global minimum energy conformation is the most likely structure the molecule will adopt in the gas phase or non-polar solvents and is typically the structure used for further studies like molecular docking. researchgate.net The analysis reveals whether the molecule prefers a planar or twisted arrangement, which has significant implications for its packing in a crystal lattice and its ability to fit into a protein's binding site.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a cornerstone of structure-based drug design, used to understand the binding mode and estimate the binding affinity of a potential drug candidate. niscair.res.innih.gov The process involves placing the ligand (this compound) into the active site of a protein and using a scoring function to rank the different binding poses.

To perform a docking study, a relevant protein target must be chosen. Benzamide derivatives are known to inhibit a variety of enzymes, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP). For this illustrative purpose, we might consider a protein kinase, a common target for similar heterocyclic compounds.

The docking simulation would predict how this compound fits into the protein's active site. The results are analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and pyridine nitrogen can act as acceptors. These are crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The phenyl and pyridine rings can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The strength of these interactions is quantified by a docking score, typically in kcal/mol, where a more negative value indicates stronger predicted binding.

Table 3: Illustrative Molecular Docking Results for this compound with a Target Protein

| Parameter | Details |

| Protein Target | Example Kinase (PDB ID: XXXX) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bonds | N-H (amide) with Asp145 backbone C=O Pyridine-N with Lys20 side chain N-H |

| Hydrophobic Interactions | Phenyl ring with Phe80, Leu135 |

| Halogen Bond | Iodine atom with Glu14 backbone C=O |

Note: This data is illustrative. The specific interactions and score depend on the chosen protein target.

Binding Energy Calculations and Affinity Estimation

Binding energy calculations are crucial in computational drug discovery to predict the strength of the interaction between a ligand, such as this compound, and its potential biological target, typically a protein. These methods estimate the binding affinity, which is a key determinant of a compound's potential efficacy. A lower, more negative binding free energy value generally indicates a stronger and more stable interaction.

Commonly used methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These techniques calculate the free energy of binding by combining the molecular mechanics energy in the gas phase with the free energy of solvation. The total binding free energy is the difference between the energy of the protein-ligand complex and the energies of the individual protein and ligand. nih.gov

For instance, in studies of other benzamide derivatives, such as a series of 2-aminobenzamides targeting histone deacetylases (HDACs), a significant correlation was found between the calculated binding free energy values and the experimentally determined inhibitory activities (IC50). nih.gov Such a study for this compound would involve docking it into a target protein's active site, followed by these energy calculations to rank its potential affinity against known inhibitors.

Table 1: Illustrative Example of Binding Free Energy Calculation for a Hypothetical Target

This table demonstrates the kind of data that would be generated from an MM/GBSA calculation for this compound against a putative protein target. The values are hypothetical and serve for illustrative purposes only.

| Component | Energy (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | +28.7 |

| Nonpolar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -41.1 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of a ligand-protein complex over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of this compound when bound to a target and to analyze the persistence of key interactions. scispace.com

An MD simulation for this compound complexed with a target protein would typically be run for a duration of nanoseconds to microseconds. The resulting trajectory would be analyzed to:

Assess Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket.

Analyze Interactions: The simulation allows for the detailed tracking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the compound and the protein's amino acid residues. researchgate.net Understanding which interactions are most persistent can guide future optimization of the compound. For example, simulations on benzimidazole (B57391) inhibitors revealed key residues like Lys63 and Arg69 as crucial for binding.

Table 2: Illustrative Interaction Analysis from a Molecular Dynamics Simulation

This table exemplifies the type of data obtained by analyzing an MD trajectory, showing the percentage of simulation time that specific interactions are maintained.

| Interacting Residue (Protein) | Atom in Ligand | Interaction Type | Occupancy (%) |

| TYR 88 | Carbonyl Oxygen | Hydrogen Bond | 92.5% |

| LEU 124 | Iodo-phenyl ring | Hydrophobic | 85.1% |

| LYS 45 | Pyridinyl Nitrogen | Hydrogen Bond | 76.8% |

| PHE 150 | Pyridinyl ring | Pi-Pi Stacking | 65.3% |

Note: This data is illustrative, based on typical outputs from MD simulations, and does not represent real findings for this compound.

Structure-Based Virtual Screening Approaches for Target Identification

Structure-based virtual screening (SBVS) is a computational technique used to identify potential biological targets for a given compound. In this approach, the three-dimensional structure of the small molecule, in this case, this compound, is docked against a large library of protein structures. The goal is to find proteins to which the molecule binds with high predicted affinity, thus identifying its potential targets and suggesting possible therapeutic applications or mechanisms of action.

The general workflow for an SBVS study involving this compound would be:

Preparation of the Ligand: Generation of a high-quality 3D conformer of the molecule.

Curation of a Target Library: Assembling a database of 3D protein structures from sources like the Protein Data Bank (PDB).

Molecular Docking: Systematically docking the ligand into the binding sites of every protein in the library.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each protein-ligand complex and ranking the potential targets.

Hit-list Refinement: Post-processing the top-ranked hits to filter out unlikely interactions and prioritize the most promising targets for subsequent experimental validation.

This approach has been successfully used to identify targets for a wide range of small molecules, helping to elucidate their mechanisms of action or find new uses for existing compounds (drug repurposing).

Medicinal Chemistry and Biological Applications of 3 Iodo N Pyridin 2 Yl Benzamide Derivatives Preclinical and Mechanistic Focus

Inhibition of Enzyme Targets and Signaling Pathways by 3-Iodo-N-(pyridin-2-yl)benzamide Derivatives

The N-(pyridin-2-yl)benzamide scaffold serves as a versatile template in medicinal chemistry, enabling the design of targeted inhibitors for a diverse range of enzymes and signaling pathways. By modifying the core structure, particularly at the 3-position of the benzamide (B126) ring, researchers have developed potent and selective modulators for various preclinical applications. This section focuses on the mechanisms of action and biological effects of derivatives based on this scaffold against several key protein targets.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Derivatives of the N-(pyridin-2-yl)benzamide framework are recognized as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. The primary mechanism for many benzamide-based inhibitors involves the 2-aminobenzamide (B116534) moiety, which acts as a zinc-binding group (ZBG). nih.gov This group coordinates with the zinc ion located in the active site of the HDAC enzyme, a critical interaction for catalytic activity. This mode of action often confers selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.gov These enzymes are primarily located in the nucleus and play a significant role in cell proliferation and the development of cancer. nih.gov

A novel series of potent and selective HDAC inhibitors was developed using an N-(2-aminophenyl)-benzamide unit. nih.gov These compounds demonstrated significant selectivity for Class I HDACs. For instance, the representative compound N-(2-aminophenyl)-benzamide 15k showed potent inhibition of HDAC3. nih.gov The selectivity of this class of inhibitors is highlighted by their weak activity against other HDAC isoforms. nih.gov The inhibition of these enzymes leads to an increase in histone acetylation, such as on H3K9, which can alter gene expression and affect cellular processes like the cell cycle. nih.gov

Table 1: Inhibitory Activity of N-(2-aminophenyl)-benzamide 15k against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

|---|---|

| HDAC1 | 80 |

| HDAC2 | 110 |

| HDAC3-NCoR2 | 6 |

| HDAC8 | 25,000 |

| HDAC4, 5, 6, 7, 9 | >100,000 |

| HDAC10 | >4,000 |

| HDAC11 | >2,000 |

Data sourced from PubMed. nih.gov

Sirtuin Inhibition and Associated Biological Pathways

Sirtuins, another class of NAD+-dependent deacetylases, are also targets for benzamide derivatives. Specifically, inhibitors based on a 3-(N-arylsulfamoyl)benzamide scaffold have been identified as potent modulators of Sirtuin 2 (SIRT2). benthamdirect.comnih.gov Inhibition of SIRT2 has been shown to provide neuroprotective effects in preclinical models of neurodegenerative conditions like Parkinson's and Huntington's disease. benthamdirect.comnih.gov In these models, SIRT2 inhibition is linked to changes in the aggregation of disease-associated proteins, such as α-synuclein and huntingtin. benthamdirect.com

Research into these compounds has revealed important structure-activity relationships. For example, the N-methylation of the lead compound 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide (1a) significantly enhances its inhibitory potency and selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. benthamdirect.com Docking simulations suggest that the terminal aniline (B41778) moieties of these inhibitors occupy two potential hydrophobic binding pockets within the SIRT2 enzyme, providing a basis for the structure-based design of more potent and selective SIRT2 inhibitors. benthamdirect.comnih.gov

c-Abl Kinase Inhibition and Neuroprotective Effects

The Abelson murine leukemia viral oncogene homolog 1 (c-Abl) is a non-receptor tyrosine kinase that has been implicated in neurodegenerative diseases and cancer. Benzamide derivatives have been developed as potent inhibitors of this kinase. A study investigating 3-substituted benzamide derivatives found that this class of compounds can act as dual inhibitors of both Abl and Lyn protein tyrosine kinases. nih.gov

Molecular modeling and structure-activity relationship studies, aided by the X-ray structure of the dual inhibitor INNO-406 (bafetinib) bound to human Abl, revealed that these compounds interact with both kinases in a very similar manner. nih.gov This allows them to effectively inhibit both enzymes. The development of scaffolds like 3-benzimidazol-2-yl-1H-indazoles has also yielded potent c-Abl inhibitors, further demonstrating that the core benzamide structure can be adapted to target this important kinase. nih.gov

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and preventing browning in foods. nih.govrsc.org Several classes of benzamide derivatives have emerged as potent tyrosinase inhibitors, often exhibiting greater activity than the well-known inhibitor kojic acid. rsc.orgresearchgate.netnih.gov

One series of N-arylated 4-yl-benzamides containing a bi-heterocyclic thiazole-triazole core demonstrated very potent inhibition against mushroom tyrosinase. rsc.org Kinetic studies revealed that the most potent compounds, such as 9c , act as non-competitive inhibitors, meaning they bind to an allosteric site on the enzyme to form an enzyme-inhibitor complex rather than competing with the substrate at the active site. rsc.org In another study, N'-(benzoyloxy)benzamide was found to be a particularly strong inhibitor of tyrosinase. researchgate.netvjs.ac.vn Docking studies for various benzamide derivatives indicate that they bind effectively within the enzyme's active site, interacting with key residues and sometimes the copper ions essential for catalysis. researchgate.netnih.gov This research highlights the potential of benzamide derivatives as effective agents for controlling melanin production. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Type | IC50 (µM) | Standard (Kojic Acid) IC50 (µM) |

|---|---|---|---|

| N'-(benzoyloxy)benzamide | Benzamide Derivative | 2.5 | 44.6 |

| N′-phenylbenzohydrazide | Benzamide Derivative | 10.5 | 44.6 |

| Compound 9c | N-arylated 4-yl-benzamide | Potent (Kᵢ = 0.016 µM) | 16.83 |

Data sourced from ResearchGate researchgate.net and RSC Publishing. rsc.org

Discoidin Domain Receptor (DDR1/DDR2) Co-Inhibition

Discoidin domain receptors (DDR1 and DDR2) are unique receptor tyrosine kinases that are activated by collagen and are implicated in various diseases, including cancer and fibrosis. A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were discovered to be selective and orally bioavailable inhibitors of DDR1. vjs.ac.vn

The most promising compounds from this series, 7rh and 7rj , potently inhibited the enzymatic activity of DDR1 with nanomolar efficacy. vjs.ac.vn These inhibitors demonstrated significant selectivity for DDR1 over the closely related DDR2, as well as other kinases like Bcr-Abl and c-Kit. vjs.ac.vn Further kinase profiling revealed that compound 7rh was highly selective, binding to DDR1 with a Kd value of 0.6 nM while being significantly less potent against a panel of 455 other kinases. vjs.ac.vn Functionally, these compounds effectively inhibited the proliferation of cancer cells that express high levels of DDR1 and suppressed cancer cell invasion and adhesion, underscoring the therapeutic potential of targeting DDR1 with benzamide-based inhibitors. vjs.ac.vn

Table 3: Inhibitory Profile of Benzamide-Based DDR1 Inhibitors

| Compound | Target | IC50 (nM) |

|---|---|---|

| 7rh | DDR1 | 6.8 |

| 7rj | DDR1 | 7.0 |

Data sourced from PubMed. vjs.ac.vn

Alpha-Subunit of Tryptophan Synthase (α-TRPS) Inhibition in Mycobacteria

The tryptophan synthase (TRPS) enzyme is essential for the survival of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making it an attractive target for new anti-tubercular drugs. researchgate.netnih.gov The enzyme is a heterotetramer composed of α and β subunits. The α-subunit (α-TRPS) catalyzes the conversion of indole-3-glycerol phosphate (B84403) to indole (B1671886). d-nb.info

Through structure-based virtual screening, a novel benzamide inhibitor, 4-(((5-(3-chloro-phenyl)-isoxazol-3-yl)-formylamino)-methyl)-benzamide , was identified as an inhibitor of the α-subunit of TRPS from M. tuberculosis. researchgate.netnih.gov This compound was shown to cause 100% growth inhibition of the H37Rv strain at a concentration of 25 μg/ml and exhibited bactericidal activity at 6 μg/ml. researchgate.netnih.gov Molecular dynamics simulations confirmed that the inhibitor remains stably bound within the active pocket of the α-TRPS protein. researchgate.netnih.gov The identification of this benzamide derivative validates α-TRPS as a viable target and provides a promising scaffold for the development of new therapeutics against tuberculosis. researchgate.net

Antimicrobial Activity Mechanisms

The antimicrobial landscape of this compound and its derivatives is multifaceted, with research pointing towards a range of activities against bacteria, fungi, mycobacteria, and protozoa. The core structure, combining a benzamide scaffold with a pyridine (B92270) moiety, serves as a versatile template for developing agents with diverse mechanisms of action.

Antibacterial Effects against Specific Bacterial Strains

While direct studies on this compound are limited, research into related N-pyridinyl-containing compounds provides insights into their potential antibacterial mechanisms. Generally, N-(pyridin-2-yl)benzamides have been noted to possess only marginal antibacterial activity. However, modifications to the core structure have yielded derivatives with significant potency, particularly against Gram-positive bacteria.

For instance, a series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were shown to exhibit strong antibacterial activity. Although these compounds feature an oxazolidinone core instead of a simple benzamide, the inclusion of the pyridine ring is crucial. The mechanism for oxazolidinones like Linezolid involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mode of action that prevents the formation of the initiation complex.

In one study, derivatives of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone demonstrated potent activity against a panel of Gram-positive bacteria, including drug-sensitive and drug-resistant strains. The most active compound, 7j , had a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is eight times more potent than Linezolid. Molecular docking studies suggest these compounds bind to the bacterial ribosome, inhibiting protein synthesis. Further investigations into similar derivatives revealed that they can damage the bacterial cell surface, leading to irregular shapes, bushy hair-like deformations, and cell adhesion.

| Compound Class | Bacterial Strains | Noted Activity / Mechanism |

| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae, E. faecalis, B. subtilis) | Moderate to strong inhibitory activity; predicted to inhibit protein synthesis via ribosome binding; causes morphological damage to bacterial cells. |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (drug-sensitive and resistant strains) | Potent inhibitory activity (MIC as low as 0.25 µg/mL); predicted inhibition of protein synthesis. |

| N-(Pyridin-2-yl)benzamides | General Bacteria | Marginal antibacterial activity observed. |

Antifungal Properties and Cell Wall Synthesis Disruption

The antifungal potential of the N-(pyridin-2-yl)benzamide scaffold appears to be modest. Studies have reported only marginal antifungal activity for the general class of compounds. This suggests that the core structure itself may not be a potent inhibitor of fungal growth or viability.

However, the broader family of benzamide compounds has been explored for antifungal applications, often targeting specific fungal enzymes or pathways. For derivatives to be effective, significant structural modifications would likely be necessary to enhance their ability to penetrate the fungal cell wall and interact with specific targets, such as enzymes involved in cell wall synthesis (e.g., β-(1,3)-glucan synthase) or ergosterol (B1671047) biosynthesis. To date, specific research detailing a cell wall synthesis disruption mechanism for this compound or its close derivatives is not prominent in the literature.

Anti-tubercular Activity against Mycobacterium tuberculosis

The N-(pyridin-2-yl)benzamide scaffold is a promising starting point for the development of anti-tubercular agents. Research has shown that N-(pyridin-2-yl)benzamides are generally more active against Mycobacterium tuberculosis than their N-(pyridin-3-yl) counterparts, suggesting that the nitrogen position in the pyridine ring is important for activity.

Derivatives built upon this observation have shown significant promise. A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which are structurally related to the N-pyridinyl amide core, exhibited potent activity against replicating, non-replicating, and even multi- and extensive-drug resistant (MDR/XDR) strains of M. tuberculosis. Seven compounds from this series displayed MIC₉₀ values of ≤1 μM, highlighting their efficacy. These compounds also showed high selectivity for mycobacteria over other bacterial and eukaryotic cells.

Another related class, pyrazolo[1,5-a]pyrimidines containing a pyridin-2-ylmethylamine moiety, has been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in M. tuberculosis. This provides a clear mechanistic target for derivatives of the pyridinyl-amide scaffold.

| Compound/Derivative Class | Strain(s) | Activity/Mechanism |

| N-(Pyridin-2-yl)benzamides | M. tuberculosis H37Ra | Generally more active than N-(pyridin-3-yl)benzamides. |

| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR M. tuberculosis | Potent and selective activity (MIC₉₀ ≤1 μM). |

| Pyrazolo[1,5-a]pyrimidin-7-amines (with pyridinyl moiety) | M. tuberculosis | Potent inhibition of mycobacterial ATP synthase. |

Antiprotozoal Activity, e.g., against Trypanosoma brucei

While direct evidence for the antiprotozoal activity of this compound is lacking, related benzamide and amidine structures have shown significant efficacy against protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis.

Bisbenzamidines, for example, are a well-known class of trypanocidal agents. Research into synthetic leucinostatin (B1674795) derivatives, which are complex peptide-based molecules, has identified potent activity against T. brucei. The mechanism of these compounds involves the destabilization of the inner mitochondrial membrane, leading to a loss of mitochondrial membrane potential and subsequent cell death. This mitochondrial disruption represents a potential mechanism that could be exploited in the design of new benzamide derivatives.

Furthermore, studies on iridoids isolated from Morinda lucida have identified compounds that are active against T. brucei. Their mechanism involves the suppression of the paraflagellum rod protein (PFR-2), which is essential for parasite motility, and the induction of cell cycle arrest and apoptosis. While structurally distinct, these findings highlight validated targets within T. brucei that could be pursued in the development of novel N-(pyridin-2-yl)benzamide derivatives.

Antiproliferative Activity in Cancer Cell Lines (Mechanistic Insights)

The N-(pyridin-2-yl)benzamide scaffold and its derivatives have attracted considerable interest for their antiproliferative properties across various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes like cell division and signaling pathways.

A significant finding is that derivatives of 3-(pyrid-2-yl)-pyrazoline can act as microtubule-disrupting agents. One lead compound from this series demonstrated sub-micromolar activity in the NCI 60 human tumor cell line screen. Mechanistic studies, including cell cycle analysis, in vitro tubulin assays, and confocal microscopy, confirmed that the compound disrupts microtubule formation, leading to cell cycle arrest and inhibition of proliferation.

The iodobenzamide moiety itself has been implicated in anticancer activity. A study on 2-cinnamamido-5-iodobenzamide found that it inhibited the proliferation of the K562 leukemic cell line. More complex derivatives, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have shown potent, nanomolar activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. The proposed mechanism for these compounds is the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC).

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / Activity | Mechanistic Insight |

| 3-(Pyrid-2-yl)-pyrazoline derivative 8i | NCI 60 panel, HT29 (colon), MDA-MB-231 (breast) | Sub-micromolar activity | Disruption of microtubule formation; antitubulin agent. |

| 2-Cinnamamido-5-iodobenzamide | K562 (leukemia) | 74% proliferation inhibition at 10 µM | Antiproliferative. |

| Thieno[2,3-b]pyridine derivatives 7h and 7i | HCT116 (colorectal), MDA-MB-231 (breast) | 25–50 nM | Inhibition of phosphoinositide phospholipase C (PI-PLC). |

| N-(Quinolin-2-yl)benzamide derivative | HCT-116, MCF-7, SK-BR3 | Antiproliferative activity | Not specified. |

Ligand Interactions with Receptor Systems

The ability of N-pyridinyl benzamides to act as ligands for specific receptor systems is an emerging area of research. These interactions can modulate cellular signaling pathways, presenting therapeutic opportunities beyond direct cytotoxicity or antimicrobial effects.

Studies have suggested that N-pyridinyl-benzamide scaffolds can serve as modulators of the human vanilloid receptor 1 (TRPV1). TRPV1 is a non-selective cation channel that functions as a polymodal sensor for heat, protons, and various chemical stimuli, playing a key role in pain sensation and inflammation. Antagonists of TRPV1 are of significant interest for the development of new analgesics. The ability of N-pyridinyl benzamides to bind to and modulate this receptor highlights a potential non-proliferative, non-antimicrobial therapeutic application for this class of compounds. While this was noted for N-pyridin-3-yl and N-quinolin-3-yl benzamides, the shared scaffold suggests that N-(pyridin-2-yl) derivatives could be explored for similar activity.

Sigma (σ1) Receptor Binding Affinity and Selectivity

Following a comprehensive review of scientific literature, no specific data on the sigma (σ1) receptor binding affinity and selectivity of this compound was identified. While research has been conducted on various benzamide derivatives for their potential as sigma receptor ligands, specific binding constants (Ki) or selectivity profiles for this compound are not available in the reviewed sources. Certain benzamides, as a class, have been noted for their affinity for sigma receptors, which are of interest in oncology due to their overexpression in some tumor cells. nih.gov For instance, studies on iodo-substituted ligands have been performed to develop potential imaging agents for sigma receptors, but these studies did not include the specific compound of interest. nih.govresearchgate.net

Herbicidal Properties and Weed Control Mechanisms

There is no direct evidence in the scientific literature to support the herbicidal properties of this compound. Research into herbicides with a similar structural backbone has focused on related but distinct chemical classes. For instance, studies have demonstrated the herbicidal efficacy of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. nih.gov These compounds have shown the ability to control various weeds in both greenhouse and field tests. nih.gov Further research has explored other related structures, such as 3-(pyridin-2-yl)benzothiazol-2-one derivatives, as a novel class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors with significant herbicidal activity against broadleaf weeds. nih.gov However, this research does not include data on the benzamide class, and therefore, the herbicidal potential of this compound remains uncharacterized.

Structure Activity Relationship Sar Studies and Lead Optimization for 3 Iodo N Pyridin 2 Yl Benzamide Analogues

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of N-(pyridin-2-yl)benzamide analogues can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the compound's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

The benzene (B151609) ring of the N-(pyridin-2-yl)benzamide scaffold offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups impact activity. While specific SAR data for 3-iodo-N-(pyridin-2-yl)benzamide is limited in publicly available research, studies on related analogues provide significant insights.

For instance, research into N-pyridin-2-yl benzamide (B126) analogues as allosteric activators of glucokinase (GK) revealed important SAR trends for the benzoyl moiety. nih.govresearchgate.net A series of compounds were synthesized starting from 3-nitrobenzoic acid, a close structural relative to the 3-iodo analogue. nih.gov The initial 3-nitro compound was converted to a 3-amino group, which then served as a handle for further derivatization.

The study demonstrated that the nature and position of substituents on the benzene ring are critical for activity. For example, compounds with substituents at the 3-position that could engage in specific interactions within the allosteric binding site of the GK enzyme showed promising activity. researchgate.net Compounds 5c, 5e, and 5g from this study, which feature modifications derived from the initial 3-amino group, displayed a significant reduction in blood glucose levels in oral glucose tolerance tests. nih.gov

The presence of a halogen atom, such as iodine at the 3-position, is known to influence a molecule's properties in several ways. The iodine atom is large and lipophilic, which can enhance binding through van der Waals or hydrophobic interactions. It is also a potential halogen bond donor, a type of noncovalent interaction that is increasingly recognized for its importance in ligand-receptor binding. In other classes of benzamides, halogen substitutions have been shown to confer persistence under aerobic conditions, a factor that can influence a compound's metabolic stability. nih.gov

The following table summarizes the activity of some 3-substituted N-(pyridin-2-yl)benzamide analogues as glucokinase activators, illustrating the impact of modifications at this position.

| Compound | R Group (at 3-position of Benzene Ring) | Biological Activity (GK Activation Fold) | Reference |

|---|---|---|---|

| 5b | -NH(CH2)2OH | ~2 | nih.gov |

| 5c | -NH(CH2)3OH | ~2 | nih.gov |

| 5e | -NH(CH2)2OCH3 | ~2 | nih.gov |

| 5g | -NH-morpholinoethyl | ~2 | nih.gov |

| 5h | -NH-piperidinoethyl | ~2 | nih.gov |

The pyridine (B92270) ring is another critical component for modulating the activity and selectivity of this class of compounds. Its nitrogen atom can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule in a protein's binding site. Modifications on the pyridine ring can influence this interaction and introduce new ones.

Studies on N-pyridyl and pyrimidine (B1678525) benzamides as KCNQ2/Q3 potassium channel openers have highlighted the importance of the pyridine ring for biological activity. nih.gov In this series, the pyridine ring was identified as one of the two essential aromatic features in the pharmacophore model for activity. nih.gov Similarly, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the pyridine heterocycle was chosen as a bioisostere of a benzene ring due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds. nih.gov

The following table presents data on how substitutions on the pyridine ring of N-phenyl-pyridinylamide analogues can affect activity, in this case, for Hepatitis C NS4B inhibition.

| Compound | Scaffold | Pyridine Ring Substituent (R) | EC50 (nM) | Reference |

|---|---|---|---|---|

| 2 | 6-(Indol-2-yl)pyridine-3-sulfonamide | H | 2 | researchgate.net |

| 4t (PTC725) | 6-(Indol-2-yl)pyridine-3-sulfonamide | Optimized substituents on indole (B1671886) and sulfonamide | 2 | researchgate.net |

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and serving as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Its properties are crucial for maintaining the correct orientation of the flanking aromatic rings. However, the amide bond can be susceptible to metabolic cleavage by proteases, which can limit the oral bioavailability and duration of action of a drug.

To address this potential liability, medicinal chemists often explore the replacement of the amide bond with bioisosteres—different functional groups that retain the key physicochemical properties of the amide. nih.gov Common amide bioisosteres include:

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur or selenium can increase metabolic stability while largely preserving the geometry of the amide. nih.gov In a study on benzamide anthelmintics, thioamide and selenoamide bioisosteres retained or even improved activity against C. elegans. nih.gov

1,2,3-Triazoles and Oxadiazoles: These five-membered heterocyclic rings are popular non-classical bioisosteres. nih.gov They mimic the planarity and dipole moment of the amide bond but offer different hydrogen bonding capabilities and are generally more stable metabolically. nih.gov For example, 1,2,4-oxadiazoles were successfully used to replace a metabolically labile amide bond in a series of DPP-4 inhibitors, leading to improved pharmacokinetic properties. nih.gov

Ureas and Sulfonamides: These groups can also act as amide surrogates, offering different geometries and hydrogen bonding patterns that can lead to altered activity and selectivity profiles. nih.gov

The following table shows the effect of replacing the amide linker in a series of benzamide anthelmintics.

| Compound Type | Linker | Activity (% Motility Reduction in C. elegans) | Reference |

|---|---|---|---|

| Amide (Parent) | -CO-NH- | ~95% | nih.gov |

| Thioamide | -CS-NH- | 92% | nih.gov |

| Selenoamide | -CSe-NH- | 100% | nih.gov |

| Urea | -NH-CO-NH- | 47% | nih.gov |

| Sulfonamide | -SO2-NH- | Inactive | nih.gov |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. cambridgemedchemconsulting.com This approach is used to explore novel chemical space, improve drug-like properties, and circumvent existing patents. Bioisosteric replacement is a related concept that involves swapping specific functional groups with others that have similar physical or chemical properties. cambridgemedchemconsulting.comtaylorandfrancis.com

For the this compound scaffold, several hopping strategies could be envisioned:

Replacing the Benzamide Core: The benzamide moiety could be replaced with other bicyclic or heterocyclic systems that can present substituents in a similar 3D orientation. For example, in the development of Notum inhibitors, a thienopyrimidine scaffold was successfully hopped to a furano[2,3-d]pyrimidine, which led to potent new compounds. researchgate.net

Replacing the Pyridine Ring: The pyridine ring could be substituted with other nitrogen-containing heterocycles like pyrimidine, pyrazine, or even non-aromatic rings, to probe for new interactions and improve properties. In the discovery of DLK inhibitors, a pyrimidine core was hopped to a pyrazole (B372694) core, resulting in compounds with improved physicochemical properties and brain penetrance. nih.gov

Classical and Non-Classical Bioisosteres: As discussed in the previous section, the iodine atom itself can be part of a bioisosteric replacement strategy. It is often considered a bioisostere for a tert-butyl or trifluoromethyl group, although their electronic properties are quite different. cambridgemedchemconsulting.com Similarly, the entire iodo-phenyl group could be replaced by other aromatic systems like a naphthalene (B1677914) or a substituted thiophene (B33073) to explore different hydrophobic pockets in the target protein.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov This model can then be used as a 3D query to screen large virtual libraries for new compounds with the potential for similar activity.

A pharmacophore model for N-(pyridin-2-yl)benzamide analogues was successfully developed in a study aimed at discovering KCNQ2/Q3 potassium channel openers for the treatment of epilepsy. nih.gov The key steps in generating such a model typically involve:

Selection of a Training Set: A diverse set of molecules with known biological activities (both active and inactive) against the target of interest is compiled.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification and Alignment: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative charges are identified and aligned across the active molecules.

Hypothesis Generation and Validation: Several pharmacophore hypotheses are generated and scored based on how well they map the active compounds while excluding the inactive ones. The best hypothesis is then validated using statistical methods and, ideally, by its ability to predict the activity of a separate test set of compounds.

For the N-pyridyl and pyrimidine benzamides, the final validated pharmacophore model consisted of four key features: one hydrogen bond donor (D), one hydrophobic group (H), and two aromatic rings (R). nih.gov This model demonstrated a strong correlation between the predicted and experimentally observed biological activities, with a high correlation coefficient (R² > 0.80) and excellent predictive power (Q² > 0.7). nih.gov Such a model serves as a powerful guide for the rational design of new, potentially more potent and selective analogues of this compound.

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Pathways

The efficient and scalable synthesis of 3-iodo-N-(pyridin-2-yl)benzamide is the foundational step for any future investigation. While standard amidation reactions between 3-iodobenzoic acid and 2-aminopyridine (B139424) represent a conventional approach, exploring novel synthetic methodologies could offer significant advantages in terms of yield, purity, and cost-effectiveness.

One promising avenue is the exploration of chemodivergent synthesis. A study on the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine, promoted by iodine and tert-butyl hydroperoxide (TBHP), presents a metal-free and mild reaction condition that could be adapted for this purpose. nih.gov This method involves a C-C bond cleavage, offering an alternative to traditional amide bond formation. nih.gov Further research could focus on optimizing this pathway for 3-iodo substituted starting materials.

Another area of investigation could be the use of advanced coupling reagents and catalytic systems. For instance, the development of novel phosphonium- or uranium-based catalysts has been shown to be effective in amide bond formation and could be applied to the synthesis of this compound. Additionally, flow chemistry techniques could be explored for a more controlled and efficient continuous production of the compound.

Advanced Computational Approaches for Predictive Modeling

In the absence of empirical data, advanced computational modeling can provide valuable insights into the physicochemical properties and potential biological activities of this compound. Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electronic properties, and reactivity. Such studies can predict key parameters like frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its chemical behavior.

Molecular docking simulations represent a powerful tool for identifying potential biological targets. By screening this compound against a library of known protein structures, researchers can predict its binding affinity and mode of interaction with various receptors, enzymes, and ion channels. For instance, based on the known activity of related benzamide (B126) derivatives, docking studies could explore its potential as an inhibitor of enzymes like cyclooxygenase (COX) or as a modulator of G-protein coupled receptors (GPCRs).

Furthermore, Absorption, Distribution, Metabolism, and Excretion (ADME) prediction models can be utilized to forecast the compound's pharmacokinetic profile. These in silico tools can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolic transformation, guiding future experimental design.

Identification of Undiscovered Biological Targets and Mechanisms

The structural motifs within this compound suggest a range of potential biological activities that warrant investigation. The benzamide scaffold is a common feature in many approved drugs with diverse therapeutic applications. Similarly, the pyridine (B92270) ring is a well-known pharmacophore present in numerous biologically active molecules.

Given that N-(pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), a key enzyme in steroid biosynthesis, it would be prudent to investigate whether this compound exhibits similar or improved activity against this or other cytochrome P450 enzymes.

The broader class of benzimidazole (B57391) derivatives, which share structural similarities with the target compound, have shown a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.govekb.eg Therefore, comprehensive screening of this compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, could reveal novel therapeutic leads. The presence of the iodine atom may also influence its activity, potentially enhancing its interaction with specific biological targets.

Development of Advanced Analogues for Specific Research Applications

Once a foundational understanding of the synthesis and biological activity of this compound is established, the development of advanced analogues can be pursued to fine-tune its properties for specific research applications. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

By systematically modifying the core structure, researchers can probe the importance of different functional groups. For example, the position of the iodine atom on the benzoyl ring could be varied to the ortho- or para-positions to assess its impact on activity. The pyridine ring could also be substituted with other heterocyclic systems to explore different binding interactions.

The development of photo-activatable or fluorescently tagged analogues could be particularly valuable for target identification and validation studies. These chemical probes would allow for the visualization of the compound's subcellular localization and its interaction with cellular components in real-time. Furthermore, the synthesis of biotinylated analogues would facilitate affinity-based pulldown experiments to isolate and identify its binding partners.

Integration with Fragment-Based Drug Discovery and Proteomics Studies

The relatively simple structure of this compound makes it an ideal candidate for integration into fragment-based drug discovery (FBDD) campaigns. In FBDD, small molecular fragments are screened for weak binding to a biological target. The structural information from these interactions is then used to build more potent lead compounds. The 3-iodobenzamide (B1666170) or the N-pyridin-2-ylamide moieties could serve as starting fragments for screening against various protein targets.

Furthermore, chemoproteomics approaches can be employed to identify the cellular targets of this compound on a global scale. This can be achieved by immobilizing an analogue of the compound on a solid support and using it as bait to capture its interacting proteins from cell lysates. The captured proteins can then be identified by mass spectrometry, providing an unbiased overview of the compound's molecular targets and potential off-target effects. This approach would be invaluable in elucidating its mechanism of action and uncovering novel biological pathways.

Q & A

Q. What are the standard synthetic routes for preparing 3-iodo-N-(pyridin-2-yl)benzamide, and what key reaction conditions influence yield?

The synthesis typically involves coupling 3-iodobenzoyl chloride with 2-aminopyridine in the presence of a base like pyridine under reflux conditions . Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 acyl chloride to amine) are critical for achieving yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on ¹H/¹³C-NMR (to verify aromatic protons and amide linkage), FT-IR (C=O stretch at ~1650 cm⁻¹), and LC-MS (molecular ion peak at m/z 325 [M+H]⁺). Purity is assessed via HPLC (≥98% by reverse-phase C18 column) and elemental analysis .

Q. What physicochemical properties of this compound are critical for in vitro assays?

Key properties include solubility (DMSO >50 mg/mL; aqueous buffers <0.1 mg/mL), logP (predicted ~3.2 via ChemAxon), and thermal stability (decomposition temperature >200°C via TGA). These guide formulation strategies for cell-based studies, often requiring DMSO stock solutions diluted in culture media .

Q. Which biological targets are hypothesized for this compound based on structural analogs?

Analogous benzamide-pyridine hybrids (e.g., PI3K inhibitors) suggest potential kinase or protease targeting . Computational docking (AutoDock Vina) against kinase domains (e.g., EGFR or PI3Kγ) can prioritize experimental validation via enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of this compound?

Byproducts like N-acylated pyridines or iodine displacement products arise from excess acyl chloride or elevated temperatures. Optimization includes:

- Slow addition of acyl chloride at 0°C to minimize exothermic side reactions.

- Use of scavengers (e.g., molecular sieves) to absorb liberated HCl.

- Real-time monitoring via TLC (Rf = 0.5 in EtOAc/hexane 3:7) .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of this compound derivatives?

SAR strategies include:

- Substituent variation : Replacing iodine with bromine or trifluoromethyl groups to modulate electronic effects.

- Heterocycle modification : Introducing thiazole or imidazopyridine moieties to improve target affinity .

- Amide linker replacement : Testing sulfonamide or urea groups to alter binding kinetics .

Q. How should researchers address contradictions in reported biological activity data for benzamide-pyridine derivatives?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Mitigation involves:

- Replicating studies under standardized protocols (e.g., CLIA-certified labs).

- Cross-validating with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) .

Q. What computational tools are recommended for modeling the interaction of this compound with biological targets?

- Molecular docking : AutoDock Vina or Glide to predict binding poses.

- MD simulations : GROMACS for stability analysis over 100-ns trajectories.

- QSAR : MOE or Schrödinger to correlate substituent effects with activity .

Q. What challenges arise when scaling up the synthesis of this compound for preclinical studies?

Scale-up issues include:

- Exothermic reactions : Require jacketed reactors with temperature-controlled circulation.

- Purification bottlenecks : Switching from column chromatography to recrystallization (ethanol/water) for cost efficiency.

- Iodine stability : Light-sensitive intermediates necessitate amber glassware and inert atmospheres .

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths, angles, and packing motifs. Challenges include growing diffraction-quality crystals via vapor diffusion (acetonitrile/water). Data refinement (R-factor <5%) confirms the absence of polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.